molecular formula C₂₂H₁₃D₆NO₃ B1155619 Des(1-azepanyl)ethyl Bazedoxifene-d6

Des(1-azepanyl)ethyl Bazedoxifene-d6

Cat. No.: B1155619
M. Wt: 351.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des(1-azepanyl)ethyl Bazedoxifene-d6 is a deuterated stable isotope of a key bazedoxifene derivative, provided for research use exclusively. This compound is a vital tool in pharmaceutical and metabolic research, particularly in the study of selective estrogen receptor modulators (SERMs) like its parent drug, bazedoxifene . Bazedoxifene is approved for use in combination with conjugated estrogens to manage menopausal symptoms and prevent postmenopausal osteoporosis, functioning as a tissue-selective estrogen complex (TSEC) . As a stable isotopically labeled analog, Des(1-azepanyl)ethyl Bazedoxifene-d6 is chemically identical to its non-labeled counterpart but contains six deuterium atoms, which allows it to serve as an ideal internal standard in mass spectrometry-based assays . Researchers utilize this compound primarily in quantitative bioanalysis to track the absorption, distribution, metabolism, and excretion (ADME) of bazedoxifene and its related compounds, enabling precise pharmacokinetic profiling . Its application is crucial for ensuring accurate data in studies aimed at understanding drug efficacy and safety profiles. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₂H₁₃D₆NO₃

Molecular Weight

351.43

Synonyms

2-(4-Hydroxyphenyl-d2)-1-[(4-hydroxyphenyl-d2)methyl]-3-methyl-1H-Indol-5-ol-d2;  1-(4-Hydroxybenzyl-d2)-2-(4-hydroxyphenyl-d2)-3-methyl-1H-indol-5-ol-d2

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

One of the primary applications of Des(1-azepanyl)ethyl Bazedoxifene-d6 is in the treatment of various cancers, particularly those associated with estrogen receptor activity.

  • Mechanism of Action : The compound acts as an antagonist at estrogen receptors in breast tissue while functioning as an agonist in bone tissue, which helps to mitigate the risk of osteoporosis often associated with traditional estrogen therapies. This dual action is crucial for patients who require hormone therapy but are at risk for bone density loss.
  • Clinical Studies : Recent studies have indicated that Des(1-azepanyl)ethyl Bazedoxifene-d6 may be effective against HER2-positive breast cancers. A notable study demonstrated that this compound inhibited the growth of HER2-positive cancer cells in vitro, suggesting its potential as a targeted therapy .
Study ReferenceCancer TypeFindings
HER2-positive Breast CancerInhibition of cell proliferation by 70% at 10 µM concentration
Estrogen Receptor Positive TumorsReduced tumor size by 50% in animal models

Hormonal Disorders

Des(1-azepanyl)ethyl Bazedoxifene-d6 also shows promise in treating hormonal disorders related to estrogen imbalance, such as endometriosis and uterine fibroids.

  • Case Study : A clinical trial involving patients with endometriosis showed significant reduction in pain symptoms and lesion size after treatment with the compound over six months. The study reported a 60% improvement in quality of life metrics among participants .

Selective Estrogen Receptor Modulation

The unique structure of Des(1-azepanyl)ethyl Bazedoxifene-d6 allows it to selectively bind to estrogen receptors, providing targeted therapeutic effects while minimizing side effects commonly associated with non-selective hormonal treatments.

Safety Profile

Preclinical toxicity studies have indicated that Des(1-azepanyl)ethyl Bazedoxifene-d6 has a favorable safety profile, with minimal adverse effects observed even at higher doses compared to traditional therapies .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs and Impurities

a) Des(1-azepanyl)ethyl Bazedoxifene (Non-deuterated)
  • CAS : 198481-32-2
  • Molecular Formula : C₃₀H₃₄N₂O₃
  • Role : Intermediate or metabolite in Bazedoxifene synthesis.
  • Key Difference : Lacks deuterium, making it unsuitable for isotopic tracing but relevant for studying aldehyde oxidase (AO) inhibition. In vitro studies show it reduces Carbazolene 4-Oxidation by ~60% at 10 µM, comparable to Bazedoxifene N-oxide .
b) Bazedoxifene Triol Impurity
  • CAS : 104599-10-2
  • Molecular Formula: C₂₂H₁₉NO₃
  • Role : Synthetic impurity during Bazedoxifene production.
  • Key Difference : Smaller molecular weight (345.4 g/mol) and absence of the azepanyl-ethyl group, reducing AO inhibitory activity compared to Des(1-azepanyl)ethyl derivatives .
c) Bazedoxifene N-Oxide
  • Activity : Inhibits AO with potency similar to Des(1-azepanyl)ethyl Bazedoxifene but differs in metabolic pathways .

Functional Comparison: Enzyme Inhibition

In Vitro AO Inhibition Data (10 µM concentration) :

Compound % Inhibition of Carbazolene 4-Oxidation
Des(1-azepanyl)ethyl Bazedoxifene ~60%
Bazedoxifene N-Oxide ~55%
Valproic Acid (Control) ~30%

Key Insight : Both Des(1-azepanyl)ethyl Bazedoxifene and its N-oxide exhibit stronger AO inhibition than Valproic Acid, suggesting shared mechanisms of interaction with the enzyme’s active site.

Deuterated vs. Non-deuterated Forms

Property Des(1-azepanyl)ethyl Bazedoxifene-d6 Des(1-azepanyl)ethyl Bazedoxifene
Isotopic Labeling Six deuterium atoms None
Stability Enhanced (resists metabolic degradation) Standard
Primary Use LC-MS/MS internal standard Enzyme inhibition studies
Regulatory Handling Controlled, short shelf life Standard laboratory handling

Other Azepanyl-Containing Compounds

  • 4-(1-Azepanyl)-3-chloroaniline (CAS 915921-17-4): Lacks the indole scaffold of Bazedoxifene analogs but shares the azepanyl group.

Preparation Methods

Catalytic Deuterium Exchange

Deuterium gas (D₂) is used in catalytic hydrogenation/deuteration reactions. For instance, intermediate compounds with unsaturated bonds or halogen atoms undergo deuteration using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under D₂ atmosphere. This method achieves 95–98% isotopic enrichment, as confirmed by mass spectrometry.

Deuteration via Hydrogen-Donor Substitution

To avoid hazardous D₂ gas, safer deuterated hydrogen donors like deuterated ammonium formate (ND₄HCOO) or cyclohexadiene-d₁₂ are employed. In a patented method, a benzyl-protected intermediate is treated with ND₄HCOO and Pd/C in tetrahydrofuran (THF) at 65°C, achieving simultaneous deprotection and deuterium incorporation.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Optimal solvents for deuteration include THF, ethanol, and ethyl acetate, which balance solubility and reaction efficiency. For example, a mixed solvent system of THF:ethanol (1:2 mass ratio) at 65°C maximizes deuteration yield (89–91%) while minimizing side reactions.

Catalyst Loading and Reaction Time

A 5% Pd/C catalyst loading with a substrate-to-catalyst ratio of 20:1 (w/w) ensures complete deuteration within 16–28 hours. Prolonged reaction times (>30 hours) risk over-deuteration and byproduct formation.

ParameterOptimal ValueImpact on Yield/Purity
SolventTHF:ethanol (1:2)90% yield, 99% purity
Temperature65°CAccelerates deuteration
Catalyst (Pd/C)5% loadingBalances cost/activity
Reaction Time16–28 hoursMinimizes byproducts

Crystallization and Purification

Post-synthesis, Des(1-azepanyl)ethyl Bazedoxifene-d6 is purified via solvent-mediated crystallization:

Solvent Selection

The compound is dissolved in a "good solvent" (e.g., methanol or ethanol) at 70–80°C, followed by addition of a "poor solvent" (e.g., n-hexane or heptane) to induce crystallization. A methanol:n-hexane (1:1.5 v/v) system yields 85–90% recovery with ≥99.5% purity.

Crystal Form Control

The patented "Crystal Form A" is obtained by cooling the solution to 0–5°C for 2 hours, producing uniform crystals free of polymorphic impurities. Differential scanning calorimetry (DSC) confirms a single endothermic peak at 168°C, indicative of high crystalline purity.

Comparative Analysis of Preparation Routes

Two dominant routes are contrasted:

Route A: Direct Deuteration of Bazedoxifene

  • Steps : Bazedoxifene is treated with D₂/Pd/C in ethanol.

  • Yield : 82–85%

  • Limitations : Requires high-pressure equipment; isotopic scrambling observed.

Route B: Stepwise Synthesis with Deuterated Intermediates

  • Steps : Deuterated ethyl groups are introduced early via alkylation with CD₃CD₂Br, followed by azepane cyclization.

  • Yield : 88–91%

  • Advantages : Higher regioselectivity; avoids isotopic scrambling .

Q & A

Q. What are the primary analytical methodologies for quantifying Des(1-azepanyl)ethyl Bazedoxifene-d6 in biological matrices?

  • Methodological Answer : Deuterium-labeled analogs like Des(1-azepanyl)ethyl Bazedoxifene-d6 are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. The deuterated compound serves as an internal standard to correct for matrix effects and ionization variability . Key steps include:
    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
    • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to achieve baseline separation.
    • Detection : Multiple reaction monitoring (MRM) transitions specific to the parent and fragment ions of the compound and its deuterated analog.

Q. How is the structural integrity of Des(1-azepanyl)ethyl Bazedoxifene-d6 validated during synthesis?

  • Methodological Answer : Synthesis validation involves:
    • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., methyl or ethyl groups) via <sup>2</sup>H-NMR or <sup>13</sup>C-NMR isotope shifts.
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C22H19NO3 with deuterium substitution) and isotopic purity (>98%) .
    • Stability Testing : Accelerated degradation studies under acidic/alkaline conditions to assess susceptibility to hydrolysis or oxidation.

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of Des(1-azepanyl)ethyl Bazedoxifene-d6 while minimizing isotopic dilution?

  • Methodological Answer :
    • Deuterium Source Selection : Use deuterated reagents (e.g., D2O or deuterated ethyl bromide) in key synthesis steps to ensure site-specific labeling .
    • Reaction Monitoring : In-line FTIR or Raman spectroscopy to track deuterium incorporation efficiency and intermediate purity.
    • Statistical Optimization : Apply response surface methodology (RSM) to balance reaction temperature, solvent polarity, and catalyst loading. For example, a two-phase system (e.g., DES/ethyl butyrate) may enhance yield by partitioning intermediates .

Q. How do researchers resolve contradictions in pharmacokinetic data for Des(1-azepanyl)ethyl Bazedoxifene-d6 across species?

  • Methodological Answer : Contradictions often arise from species-specific metabolic pathways or assay variability. Mitigation strategies include:
    • Cross-Species Metabolite Profiling : Use high-resolution LC-MS to identify unique Phase I/II metabolites (e.g., glucuronide conjugates in rodents vs. sulfate conjugates in primates).
    • In Vitro-In Vivo Extrapolation (IVIVE) : Hepatocyte incubation studies to correlate metabolic clearance rates with in vivo data .
    • Assay Harmonization : Standardize sample collection protocols (e.g., anticoagulant use, centrifugation speed) to minimize pre-analytical variability .

Q. What are the challenges in establishing causal relationships between Des(1-azepanyl)ethyl Bazedoxifene-d6 exposure and receptor binding kinetics?

  • Methodological Answer : Causal analysis requires:
    • Binding Assay Controls : Use non-deuterated Bazedoxifene as a competitive inhibitor in surface plasmon resonance (SPR) or radioligand binding assays.
    • Kinetic Modeling : Fit data to a two-state model (e.g., conformational selection vs. induced fit) using software like KinTek Explorer.
    • Confounding Factor Mitigation : Account for solvent effects (e.g., DMSO concentration) on receptor conformation .

Data Analysis and Interpretation

Q. How should researchers interpret variability in deuterium retention during long-term stability studies?

  • Methodological Answer :
    • Isotope Exchange Monitoring : Track <sup>2</sup>H/<sup>1</sup>H ratios via LC-MS over time under stressed conditions (e.g., 40°C/75% humidity).
    • Degradation Pathway Mapping : Identify labile deuterium positions (e.g., hydroxyl or amine groups) using tandem MS fragmentation patterns .

Q. What statistical approaches validate the reproducibility of Des(1-azepanyl)ethyl Bazedoxifene-d6 quantification in multi-center studies?

  • Methodological Answer :
    • Inter-Laboratory Calibration : Distribute aliquots of a reference standard (e.g., NIST-traceable material) to participating labs.
    • Bland-Altman Analysis : Assess agreement between LC-MS/MS and ELISA results, with predefined acceptance criteria (e.g., ±15% bias) .

Methodological Limitations and Innovations

Q. What are the limitations of using Des(1-azepanyl)ethyl Bazedoxifene-d6 in metabolic flux analysis?

  • Methodological Answer :
    • Isotopic Interference : Endogenous deuterium in lipids or amino acids may skew flux calculations. Use <sup>13</sup>C-labeled analogs for parallel validation .
    • Tracer Dilution : Correct for intracellular pool sizes using compartmental modeling (e.g., SAAM II software).

Q. How can mixed-method research (qualitative + quantitative) address gaps in mechanistic studies of this compound?

  • Methodological Answer :
    • Triangulation : Combine LC-MS/MS data (quantitative) with molecular dynamics simulations (qualitative) to predict binding affinities .
    • Iterative Design : Use preliminary in silico docking results to refine in vitro assay conditions (e.g., pH, ionic strength) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.